4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride
Overview
Description
4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride is a chemical compound with the empirical formula C11H15Cl2N and a molecular weight of 232.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C11H15Cl2N and it has a molecular weight of 232.15 . More detailed physical and chemical properties are not available in the sources I found.Safety and Hazards
According to Sigma-Aldrich, this compound is classified under GHS07, with the signal word “Warning”. It has hazard statements H319, which means it causes serious eye irritation. The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .
Mode of Action
It is suggested that it may act as an antagonist or inverse agonist at certain receptors . This means it could bind to these receptors and either block their activity or cause an opposite effect to what would normally occur when these receptors are activated.
Biochemical Pathways
Based on its potential interaction with protein kinases, it could influence various cellular processes regulated by these enzymes, such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its potential interaction with protein kinases suggests it could have a significant impact on cellular processes .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-phenylpiperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRAYISUJJCHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589985 | |
Record name | 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171660-10-8 | |
Record name | 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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